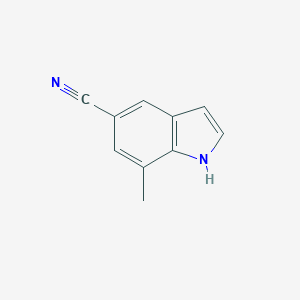

7-methyl-1H-indole-5-carbonitrile

概要

説明

7-methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

生化学分析

Biochemical Properties

7-Methyl-1H-indole-5-carbonitrile, like other indole derivatives, has been found to interact with multiple receptors These interactions are crucial in developing new useful derivatives The compound’s role in biochemical reactions is largely dependent on these interactions

Cellular Effects

Indole derivatives, including this compound, have been shown to influence various types of cells and cellular processes . They can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

準備方法

The synthesis of 7-methyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-established procedure for constructing indole rings . This method typically involves the reaction of a nitroarene with a formamide derivative under reductive conditions to yield the indole core. The specific conditions and reagents used can vary, but common reagents include palladium catalysts and hydrogen gas .

Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

化学反応の分析

科学的研究の応用

Pharmaceutical Applications

Anticancer Agents

7-Methyl-1H-indole-5-carbonitrile serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. These inhibitors target the metabolic pathways involved in cancer progression, offering a novel approach to cancer therapy .

Antifungal Agents

The compound is also utilized in the enantioselective preparation of antifungal agents. This application is crucial due to the increasing resistance of fungal pathogens to existing treatments, necessitating the development of new antifungal compounds .

BACE-1 Inhibitors

Another significant application involves the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 (Beta-site APP Cleaving Enzyme 1). These inhibitors are relevant in Alzheimer's disease research as they target amyloid precursor protein processing .

Synthesis Processes

Microwave-enhanced Reactions

this compound is employed in microwave-enhanced Knoevenagel condensation reactions to prepare indolyl alkenes. These compounds exhibit antibacterial properties, making them valuable in developing new antibiotics .

Indolecarboxamide Derivatives

The compound is also a precursor for synthesizing indolecarboxamide derivatives, which have shown antitumor activity. This highlights its versatility as a building block in creating diverse chemical entities with therapeutic potential .

Selective Serotonin Reuptake Inhibitors (SSRIs)

Research indicates that this compound can be used to synthesize selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely prescribed for depression and anxiety disorders, making this application particularly relevant in mental health pharmacotherapy .

Data Table: Applications of this compound

| Application Area | Description | Potential Benefits |

|---|---|---|

| Anticancer Agents | Synthesis of tryptophan dioxygenase inhibitors | Novel cancer therapies |

| Antifungal Agents | Enantioselective preparation of antifungal compounds | Combatting resistant fungal infections |

| BACE-1 Inhibitors | Indole and 7-azaindole derivatives for Alzheimer's research | Targeting amyloid precursor protein processing |

| Antibacterial Agents | Microwave-enhanced Knoevenagel condensation for indolyl alkenes | Development of new antibiotics |

| SSRIs | Synthesis of selective serotonin reuptake inhibitors | Treatment for depression and anxiety disorders |

Case Study 1: Tryptophan Dioxygenase Inhibitors

In a study focused on the development of tryptophan dioxygenase inhibitors derived from this compound, researchers demonstrated promising anticancer activity in vitro. The inhibitors showed a significant reduction in tumor cell proliferation, indicating their potential as immunomodulators in cancer treatment.

Case Study 2: Antifungal Activity

A recent investigation into the antifungal properties of compounds synthesized from this compound revealed effectiveness against several resistant strains of fungi. The study highlighted the compound's ability to enhance the efficacy of existing antifungal agents when used in combination therapies.

作用機序

The mechanism of action of 7-methyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets can vary depending on the derivative and its modifications .

類似化合物との比較

7-methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:

Indole-3-carbinol: Known for its anticancer properties.

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-fluoroindole: Used in medicinal chemistry for its antiviral properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

生物活性

7-Methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied for their medicinal properties, including anticancer, antiviral, and antimicrobial effects. This article aims to explore the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound interacts with various biological receptors and enzymes, influencing multiple cellular processes. Key biochemical properties include:

- Receptor Interactions : The compound has been shown to bind to multiple receptors, which is typical for indole derivatives. These interactions can modulate cellular signaling pathways and gene expression .

- Cellular Effects : In vitro studies indicate that this compound affects cell proliferation and apoptosis in various cancer cell lines. The compound's effects are dose-dependent, with higher concentrations generally leading to increased cytotoxicity .

- Molecular Mechanisms : The compound likely exerts its biological effects through enzyme inhibition or activation, altering metabolic pathways and influencing gene expression .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering the flux of critical metabolites.

- Receptor Agonism/Antagonism : It has been noted to act as an agonist at certain receptors, potentially influencing physiological responses related to stress and reward systems .

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, the compound can modify the expression levels of genes associated with cell growth and survival .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Anticancer Activity

A study demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antiviral Properties

Research indicates that this indole derivative possesses antiviral activity against specific viral strains. The mechanism appears to involve the inhibition of viral replication by interfering with viral polymerases .

Antimicrobial Effects

The compound has shown promising results as an antimicrobial agent against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other indole derivatives is provided below:

| Compound | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Indole-3-carbinol | Moderate | Low | Moderate |

| Indole-3-acetic acid | Low | Moderate | Low |

| 5-Fluoroindole | High | High | Moderate |

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Cell Line Study : A recent investigation into its effects on MCF-7 (breast cancer) cells showed a reduction in viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

- Viral Inhibition Study : In vitro assays demonstrated that treatment with this compound reduced viral titers by approximately 70% in infected cell cultures compared to controls .

- Antimicrobial Efficacy : A study reported that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

特性

IUPAC Name |

7-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZQMOCKZZEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。